(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Catalog No.
S827820
CAS No.
914458-39-2
M.F
C26H24FNO
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(napht...

CAS Number

914458-39-2

Product Name

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

IUPAC Name

[5-(4-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone

Molecular Formula

C26H24FNO

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C26H24FNO/c1-2-3-6-16-28-18-21(17-25(28)20-12-14-22(27)15-13-20)26(29)24-11-7-9-19-8-4-5-10-23(19)24/h4-5,7-15,17-18H,2-3,6,16H2,1H3

InChI Key

PJNACIYIFHTDCK-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43

The compound (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a pyrrole ring, a naphthalene moiety, and a fluorophenyl substituent. This compound belongs to a class of chemicals that are often investigated for their potential biological activities, particularly in pharmacology. The presence of the fluorophenyl group may enhance its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

There is no current information regarding the mechanism of action of this compound.

  • Fluorine substitution can sometimes alter the reactivity and potential toxicity of a molecule compared to its non-fluorinated counterpart [].
  • Aromatic hydrocarbons like naphthalene can be flammable and slightly toxic [].
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  • Metabolic Pathways: The compound could be integrated into metabolic pathways where it may be converted into active metabolites that exert biological effects. Such pathways are crucial for understanding how the compound interacts with biological systems

    Research indicates that compounds with similar structures often exhibit significant biological activities, including:

    • Antioxidant Activity: Compounds containing aromatic rings, like naphthalene and fluorophenyl groups, are known to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases .
    • Anticancer Properties: Some studies suggest that derivatives of pyrrole can exhibit cytotoxic effects against cancer cell lines. The structural features of this compound may contribute to its ability to induce apoptosis in malignant cells .
    • Neuroactive Effects: Given its structural similarity to known psychoactive substances, this compound may also interact with neurotransmitter systems, potentially affecting mood and cognition .

  • The synthesis of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone can be achieved through several methods:

    • Pyrrole Formation: The initial step often involves the synthesis of the pyrrole ring via a condensation reaction between an appropriate aldehyde and an amine.
    • Substitution Reactions: The introduction of the fluorophenyl group can occur through electrophilic aromatic substitution or nucleophilic substitution methods.
    • Coupling Reactions: Finally, coupling the naphthalen-1-yl group can be performed using cross-coupling techniques such as Suzuki or Heck reactions, which allow for the formation of carbon-carbon bonds between the different moieties .

    The potential applications of this compound span various fields:

    • Pharmaceutical Development: Due to its promising biological activities, it could serve as a lead compound in drug discovery for conditions such as cancer or neurodegenerative diseases.
    • Material Science: Its unique structure may also find applications in developing novel materials with specific electronic or optical properties.

    Interaction studies involving this compound typically focus on its binding affinity to various biological targets:

    • Receptor Binding Studies: Investigating how the compound interacts with specific receptors can provide insights into its mechanism of action and therapeutic potential.
    • Molecular Docking Simulations: Computational studies can predict how well this compound fits into target proteins, aiding in the design of more potent derivatives .

    Several compounds share structural similarities with (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, each exhibiting unique properties:

    Compound NameStructural FeaturesBiological Activity
    5-(4-Fluorophenyl)-1-pentylpyrrolePyrrole with fluorophenylAntidepressant effects
    NaphthalenesulfonamideNaphthalene core with sulfonamideAntimicrobial properties
    4-FluorobenzoylpyrrolePyrrole with fluorobenzoylAnticancer activity

    Uniqueness

    The uniqueness of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone lies in its combination of both pyrrole and naphthalene structures along with a fluorinated aromatic ring. This configuration may enhance its lipophilicity and ability to penetrate biological membranes compared to other similar compounds.

    XLogP3

    6.7

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    385.18419255 g/mol

    Monoisotopic Mass

    385.18419255 g/mol

    Heavy Atom Count

    29

    UNII

    NER93KF8CN

    Wikipedia

    [5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone

    Dates

    Modify: 2023-08-16

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